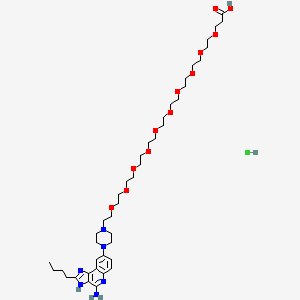
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride): is a compound used in antibody-drug conjugates (ADCs) with potent antitumor activity. It consists of TLR7/8 agonist 4, a potent activator of TLR7/8, linked to the ADC linker hydroxy-PEG10-acid via a cleavable bond . This compound is primarily used in scientific research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) derivatives . The process involves multiple steps of mixing, clarification, and addition of reagents to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology: In biology, this compound is used to study the activation of TLR7/8 receptors, which play a crucial role in the immune response. It helps in understanding the signaling pathways involved in immune activation .
Medicine: In medicine, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its potent antitumor activity makes it a valuable component in cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Mécanisme D'action
The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the activation of TLR7/8 receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon activation, they trigger a signaling cascade that leads to the production of cytokines and other immune responses . The compound’s antitumor activity is attributed to its ability to stimulate the immune system to target and destroy cancer cells.
Comparaison Avec Des Composés Similaires
TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but without the hydrochloride component.
TLR7/8 agonist 4: The base compound without the PEG10-acid linker.
Hydroxy-PEG10-acid: The linker component without the TLR7/8 agonist.
Uniqueness: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is unique due to its combination of TLR7/8 agonist 4 and hydroxy-PEG10-acid, linked via a cleavable bond. This structure allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy .
Propriétés
Formule moléculaire |
C41H69ClN6O12 |
|---|---|
Poids moléculaire |
873.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C41H68N6O12.ClH/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49;/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49);1H |
Clé InChI |
RHUQVUPVVQMMIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)
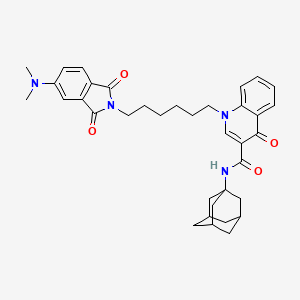
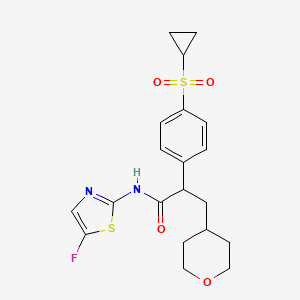
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
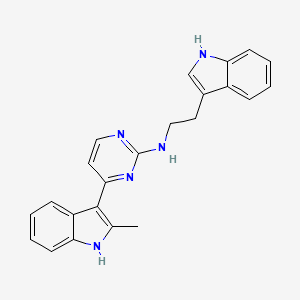
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
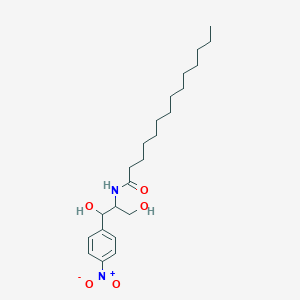
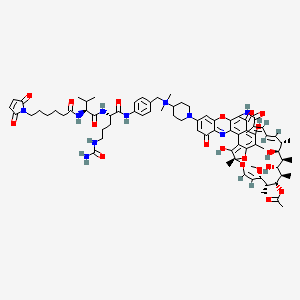
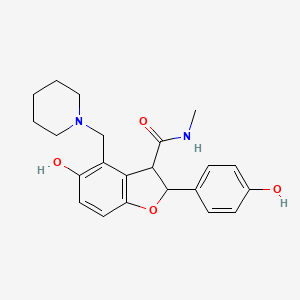
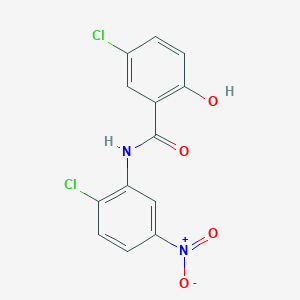
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
